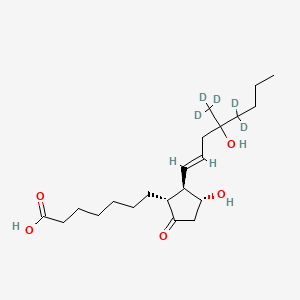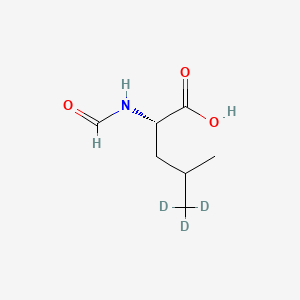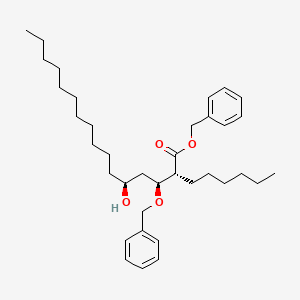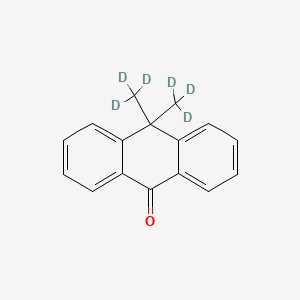
5-Fluorocytosin-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro Cytosine-13C,15N2 is a labeled analogue of 5-fluorocytosine, a fluorinated pyrimidine analogue. It is primarily used in scientific research to study metabolic conversions and biochemical pathways, providing insights into cellular dynamics and enzyme interactions .
Wissenschaftliche Forschungsanwendungen
5-Fluoro Cytosine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of fluorinated pyrimidine analogues.
Biology: Employed in metabolic studies to understand the biochemical pathways and enzyme interactions.
Wirkmechanismus
Target of Action
It is known to be used in research to study metabolic conversions and the subsequent biochemical pathways .
Mode of Action
It is used in research to provide insights into cellular dynamics and the molecular basis of enzyme interactions .
Biochemical Pathways
5-Fluoro Cytosine-13C,15N2 is used to study metabolic conversions and the subsequent biochemical pathways in greater detail . It provides insights into cellular dynamics and the molecular basis of enzyme interactions .
Result of Action
It is known to affect gene expression and differentiation when incorporated into dna. DNAs with low levels of 5-fluorocytosine are potent inhibitors of DNA-cytosine methyltransferase, impacting gene control mechanisms in eukaryotic systems.
Biochemische Analyse
Biochemical Properties
5-Fluoro Cytosine-13C,15N2 interacts with various enzymes, proteins, and other biomolecules. It is known to affect gene expression and differentiation when incorporated into DNA. The compound provides valuable contributions to scientific research, particularly in the study of metabolic conversions and the subsequent biochemical pathways .
Cellular Effects
The effects of 5-Fluoro Cytosine-13C,15N2 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound is known for its valuable contributions to scientific research, particularly in the study of cellular dynamics .
Molecular Mechanism
5-Fluoro Cytosine-13C,15N2 exerts its effects at the molecular level through various mechanisms. It is known to interfere with both deoxyribonucleic acid (DNA) and protein synthesis . After being actively transported into the fungal cell by membrane permeases, 5-Fluoro Cytosine-13C,15N2 is converted via 5-FU to 5-fluoro-uridylate .
Metabolic Pathways
5-Fluoro Cytosine-13C,15N2 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro Cytosine-13C,15N2 involves state-of-the-art technology to produce cytosine stable isotopes that are highly enriched and isotopically labeled to the highest standards. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions to incorporate the fluorine, carbon-13, and nitrogen-15 isotopes into the cytosine structure.
Industrial Production Methods
Industrial production methods for 5-Fluoro Cytosine-13C,15N2 are not widely disclosed due to proprietary reasons. it is known that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and isotopic enrichment of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro Cytosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to form its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Fluoro Cytosine-13C,15N2, such as oxidized, reduced, and substituted forms. These products are often used in further research to study their biochemical properties and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorocytosine: The parent compound of 5-Fluoro Cytosine-13C,15N2, widely used as an antifungal agent.
5-Fluorouracil: A fluorinated pyrimidine analogue used in cancer treatment.
Cytosine: A pyrimidine base found in nucleic acids.
Uniqueness
5-Fluoro Cytosine-13C,15N2 is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and enzyme interactions. This isotopic labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .
Eigenschaften
IUPAC Name |
6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-DPZTXFNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][13C](=O)[15NH]C(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)







